molecular formula C22H24N4O3 B12156669 Ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate

Ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate

Cat. No.: B12156669
M. Wt: 392.5 g/mol
InChI Key: NPJIYPKQNUZASJ-UHFFFAOYSA-N
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Description

Ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a quinoline, pyridine, and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.

    Coupling Reactions: The quinoline and pyridine moieties are then coupled using a suitable linker, often involving a Friedel-Crafts alkylation or acylation reaction.

    Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoline-pyridine intermediate reacts with piperazine derivatives.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

    Ester Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate enzymatic activities. Additionally, its quinoline and pyridine moieties can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring may also interact with neurotransmitter receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Pyridine Derivatives: Such as nicotinamide and pyridoxine, essential in various biochemical processes.

    Piperazine Derivatives: Such as piperazine citrate, used as an anthelmintic.

Uniqueness

Ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate is unique due to its multi-functional structure, combining the properties of quinoline, pyridine, and piperazine. This allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities, making it a versatile compound in scientific research.

Biological Activity

Ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate is a compound that integrates the pharmacological properties of both 8-hydroxyquinoline and piperazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Structural Overview

The compound consists of:

  • 8-Hydroxyquinoline moiety : Known for its metal-chelating properties and ability to form complexes with various ions, particularly iron.
  • Piperazine ring : A common scaffold in medicinal chemistry that enhances bioactivity through receptor interactions.
  • Pyridine substituent : Often contributes to the lipophilicity and overall pharmacokinetic profile.

Iron Chelation

One of the significant biological activities of compounds containing the 8-hydroxyquinoline structure is their ability to chelate iron. This property is crucial in neuroprotection and anti-inflammatory activities, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The chelation of iron helps reduce oxidative stress by preventing free radical formation, which is implicated in neuronal damage .

Antimicrobial Activity

Studies have shown that derivatives of 8-hydroxyquinoline exhibit significant antibacterial and antifungal properties. The compound has been tested against various strains of bacteria, demonstrating moderate to high inhibitory activity. For example, a series of 5-substituted derivatives showed promising results against both Gram-positive and Gram-negative bacteria . The antimicrobial mechanism is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Recent research indicates that compounds similar to this compound exhibit antiproliferative effects on cancer cell lines. The mechanism involves the induction of oxidative stress leading to apoptosis in malignant cells. For instance, complexes formed with transition metals have shown enhanced cytotoxicity against various cancer cell lines, including melanoma and lung cancer cells . The IC50 values for these compounds suggest potent activity, with some exhibiting values lower than 1 μM .

Neuroprotective Effects

A study highlighted the neuroprotective effects of a related compound that integrated an 8-hydroxyquinoline moiety. This compound demonstrated a significant reduction in oxidative stress markers in animal models of neurodegeneration. The protective effect was attributed to its ability to chelate iron and reduce reactive oxygen species (ROS) levels .

Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial efficacy of several derivatives against clinical isolates of bacteria. The results indicated that modifications at various positions on the quinoline ring significantly influenced antibacterial activity. Notably, compounds with piperazine substitutions exhibited enhanced activity compared to their non-piperazine counterparts .

Research Findings Summary

Activity Mechanism Efficacy
NeuroprotectionIron chelation, reduction of oxidative stressSignificant in animal models
AntimicrobialDisruption of cell membranes, metabolic interferenceModerate to high against multiple strains
AnticancerInduction of apoptosis via ROS generationIC50 < 1 μM in various cancer lines

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 4-[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H24N4O3/c1-2-29-22(28)26-14-12-25(13-15-26)20(18-7-3-4-10-23-18)17-9-8-16-6-5-11-24-19(16)21(17)27/h3-11,20,27H,2,12-15H2,1H3

InChI Key

NPJIYPKQNUZASJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4

Origin of Product

United States

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